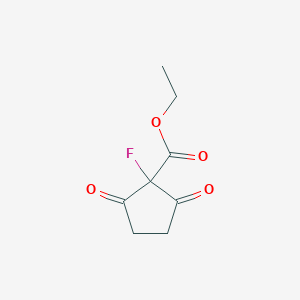
Ethyl 1-fluoro-2,5-dioxocyclopentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-fluoro-2,5-dioxocyclopentane-1-carboxylate is an organic compound with the molecular formula C8H9FO4 It is a derivative of cyclopentanone, featuring a fluorine atom and ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-fluoro-2,5-dioxocyclopentane-1-carboxylate typically involves the fluorination of a cyclopentanone derivative followed by esterification. One common method includes the reaction of 1,2,5-trioxocyclopentane with ethyl fluoroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product. Additionally, the use of catalysts can further optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-fluoro-2,5-dioxocyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopentanone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-fluoro-2,5-dioxocyclopentane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 1-fluoro-2,5-dioxocyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The fluorine atom enhances the compound’s reactivity, allowing it to form stable complexes with enzyme active sites. This interaction can inhibit enzyme activity, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxocyclopentanecarboxylate
- Ethyl 1,2,5-trioxocyclopentane-1-carboxylate
- Ethyl 1-chloro-2,5-dioxocyclopentane-1-carboxylate
Uniqueness
Ethyl 1-fluoro-2,5-dioxocyclopentane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors and specialty chemicals.
Properties
CAS No. |
144564-17-0 |
|---|---|
Molecular Formula |
C8H9FO4 |
Molecular Weight |
188.15 g/mol |
IUPAC Name |
ethyl 1-fluoro-2,5-dioxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H9FO4/c1-2-13-7(12)8(9)5(10)3-4-6(8)11/h2-4H2,1H3 |
InChI Key |
PEGMNYUZWSKCFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(=O)CCC1=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


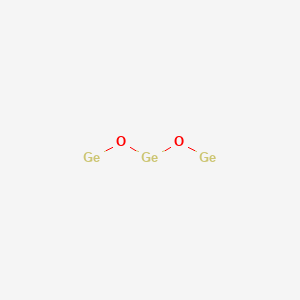
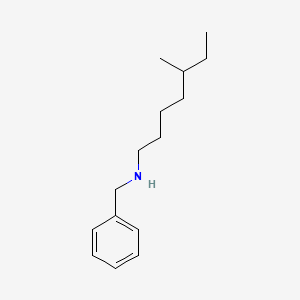
![1,1'-[2,2-Bis(azidomethyl)propane-1,3-diyl]dibenzene](/img/structure/B12552569.png)
![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)
![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)

![3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12552589.png)
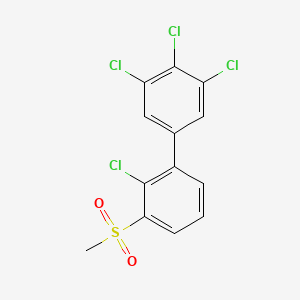
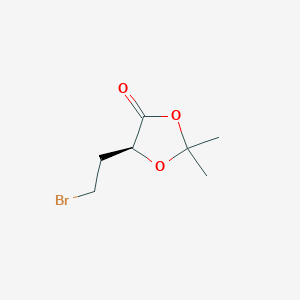
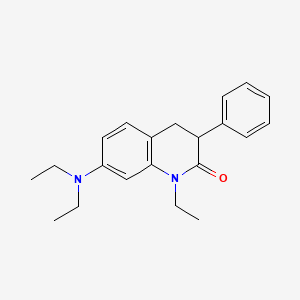
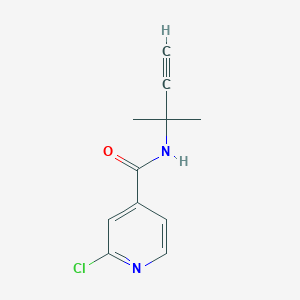
![Silane, [[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]triethyl-](/img/structure/B12552601.png)
![N-[1,1,1,3,3,3-Hexafluoro-2-(4-fluorophenyl)propan-2-yl]acetamide](/img/structure/B12552622.png)
![(E)-1-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]methanimine](/img/structure/B12552624.png)
